

The Versatility of 3-Bromo-5-methoxypyridine in Medicinal Chemistry: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-methoxypyridine

Cat. No.: B189597

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Abstract

3-Bromo-5-methoxypyridine is a versatile and highly valuable building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and an electron-donating methoxy group on a pyridine scaffold, provides a template for the synthesis of a diverse array of biologically active molecules. This technical guide explores the applications of **3-Bromo-5-methoxypyridine** in the development of novel therapeutics, with a focus on its role in the synthesis of kinase inhibitors for oncology and inflammatory diseases, as well as its potential in the discovery of agents for neurological disorders. This document provides an overview of its synthetic utility, quantitative biological data of derived compounds, detailed experimental protocols for key chemical transformations, and visualizations of relevant signaling pathways.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.^[1] The strategic functionalization of this core structure is a key approach for optimizing pharmacological activity, selectivity, and pharmacokinetic properties. **3-Bromo-5-methoxypyridine** serves as an important intermediate in this context, offering two key points for chemical modification: the bromine atom at the 3-position, which is amenable to a variety of cross-coupling reactions, and the methoxy group at the 5-position, which can influence the molecule's electronic properties, conformation, and metabolic stability.^{[2][3]}

This guide will delve into the specific applications of this compound, highlighting its role in the synthesis of potent inhibitors of key cellular signaling pathways implicated in cancer and inflammation, as well as its emerging potential in the development of therapeutics for neurological conditions.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-5-methoxypyridine** is presented in the table below.

Property	Value
CAS Number	50720-12-2
Molecular Formula	C ₆ H ₆ BrNO
Molecular Weight	188.02 g/mol
Appearance	White to off-white solid
Melting Point	31-35 °C
Purity	≥97%

Applications in Medicinal Chemistry

3-Bromo-5-methoxypyridine is a key starting material for the synthesis of a wide range of compounds with therapeutic potential. Its applications span multiple therapeutic areas, primarily driven by its utility in palladium-catalyzed cross-coupling reactions.^[3]

Kinase Inhibitors for Oncology and Inflammation

The dysregulation of protein kinases is a hallmark of many diseases, including cancer and chronic inflammatory conditions.^[1] The pyridine scaffold is a common feature in many kinase inhibitors, and **3-Bromo-5-methoxypyridine** provides a valuable platform for the development of novel inhibitors targeting various kinase families.^[3]

One of the most significant applications is in the synthesis of dual Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.^[4] The PI3K/Akt/mTOR signaling

pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in cancer.[4]

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[4] While these derivatives originate from the structurally related 5-bromo-2-methoxypyridin-3-amine, the synthetic strategies and structure-activity relationships (SAR) are highly relevant to the potential of **3-Bromo-5-methoxypyridine**.

The following table summarizes the in vitro inhibitory activity of a representative compound, 22c, a potent PI3K α /mTOR dual inhibitor, and its antiproliferative activity against cancer cell lines.[4]

Compound	Target	IC ₅₀ (nM)	Cell Line	IC ₅₀ (nM)
22c	PI3K α	0.22	MCF-7 (Breast Cancer)	130
mTOR	23	HCT-116 (Colon Cancer)	20	

Agents for Neurological Disorders

Substituted pyridines are also key structural motifs in compounds targeting the central nervous system (CNS).[5] **3-Bromo-5-methoxypyridine** serves as a valuable precursor for the synthesis of ligands for various CNS receptors, including nicotinic acetylcholine receptors (nAChRs).[6] The nAChRs are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and addiction.[5][7] The ability to introduce diverse substituents at the 3-position of the pyridine ring through cross-coupling reactions allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties, which is crucial for developing effective and safe CNS drugs.

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of **3-Bromo-5-methoxypyridine** is primarily realized through palladium-catalyzed cross-coupling reactions. The following sections provide detailed, representative

protocols for three key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the 3-position of the pyridine ring.[8][9]

Experimental Protocol: Synthesis of 3-Aryl-5-methoxypyridine

- Materials:
 - **3-Bromo-5-methoxypyridine** (1.0 equivalent)
 - Arylboronic acid (1.2 equivalents)
 - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
 - Potassium carbonate (K₂CO₃) (2.0 equivalents)
 - 1,4-Dioxane
 - Degassed water
- Procedure:
 - To a flame-dried round-bottom flask, add **3-Bromo-5-methoxypyridine**, the arylboronic acid, and potassium carbonate.
 - Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
 - Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
 - Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of **3-Bromo-5-methoxypyridine**).
 - Stir the reaction mixture at 80-90 °C under the inert atmosphere.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-

24 hours.

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methoxypyridine.^[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of N-substituted 3-amino-5-methoxypyridine derivatives.^{[2][11]}

Experimental Protocol: Synthesis of N-Aryl-5-methoxypyridin-3-amine

- Materials:
 - **3-Bromo-5-methoxypyridine** (1.0 equivalent)
 - Amine (1.2 equivalents)
 - Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
 - RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equivalents)
 - Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
 - Anhydrous Toluene
- Procedure:
 - To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and RuPhos.

- Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- Add **3-Bromo-5-methoxypyridine** and sodium tert-butoxide to the flask under the inert atmosphere.
- Add anhydrous toluene via syringe to the flask.
- Finally, add the amine via syringe.
- Place the sealed flask in a preheated oil bath at 100 °C.
- Stir the reaction mixture vigorously for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to isolate the pure N-Aryl-5-methoxypyridin-3-amine.^[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between **3-Bromo-5-methoxypyridine** and terminal alkynes, providing access to alkynylpyridine derivatives.^{[12][13]}

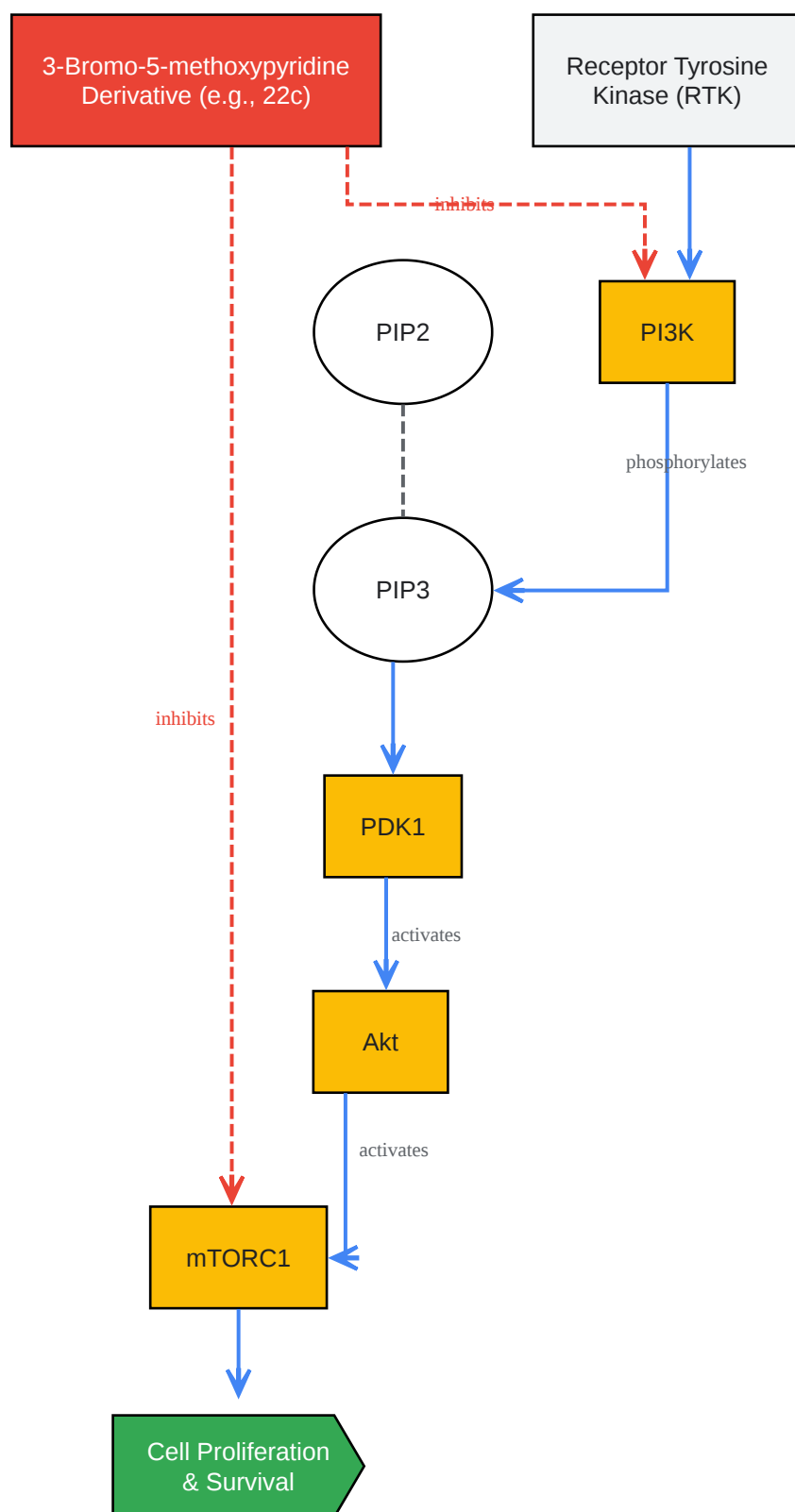
Experimental Protocol: Synthesis of 3-Alkynyl-5-methoxypyridine

- Materials:
 - **3-Bromo-5-methoxypyridine** (1.0 equivalent)

- Terminal alkyne (1.2 equivalents)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
- Copper(I) iodide (CuI) (0.05 equivalents)
- Triethylamine (Et₃N)
- Anhydrous Dimethylformamide (DMF)
- Procedure:
 - To a dry reaction flask, add **3-Bromo-5-methoxypyridine**, Pd(PPh₃)₂Cl₂, and CuI.
 - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
 - Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
 - Stir the reaction mixture at room temperature for 16 hours, or until completion as indicated by TLC or LC-MS.
 - After the reaction is complete, filter the mixture through a pad of Celite.
 - Concentrate the filtrate under reduced pressure.
 - Purify the residue by column chromatography on silica gel to yield the final product.[\[12\]](#)

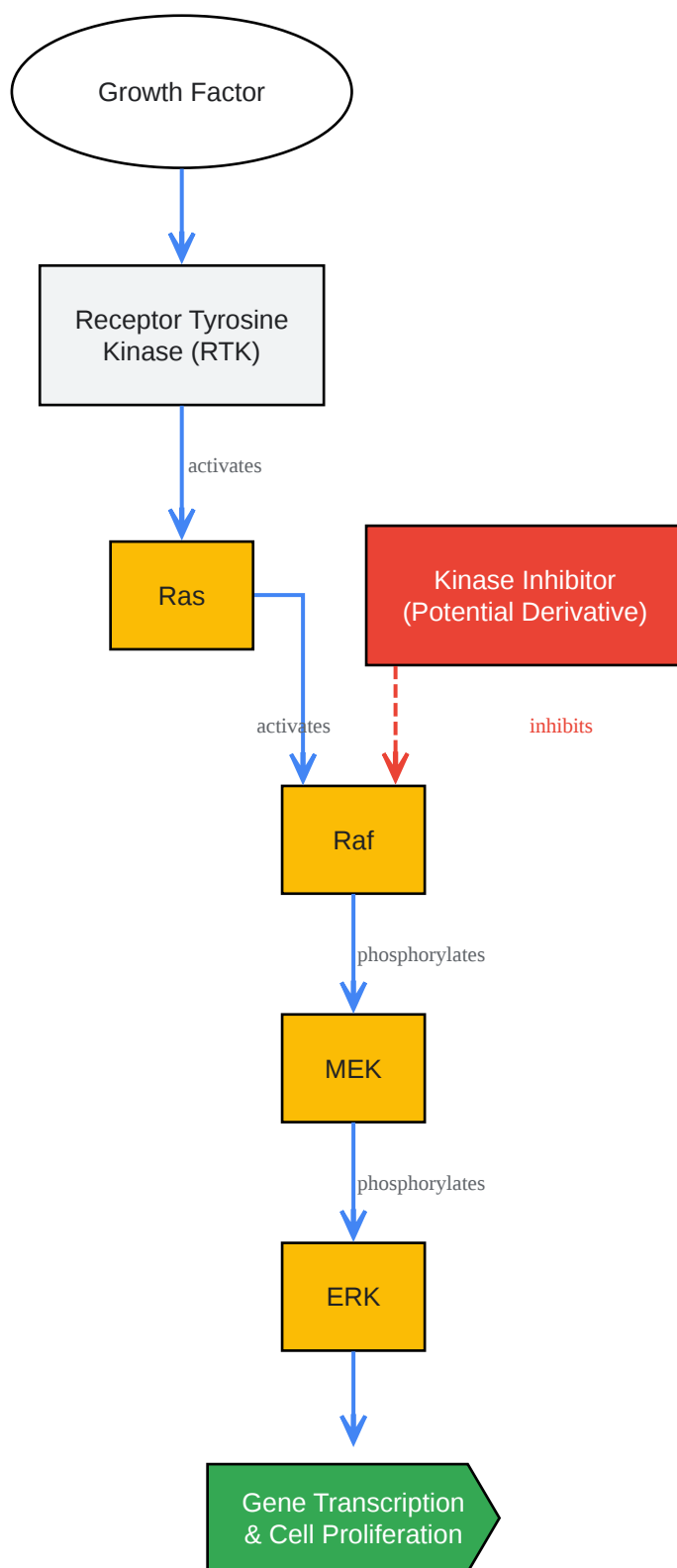
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by compounds derived from **3-Bromo-5-methoxypyridine** and a general experimental workflow for their synthesis and evaluation.



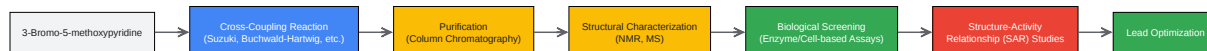
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Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.



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Caption: Ras/Raf/MEK/ERK Signaling Pathway.



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Caption: General Drug Discovery Workflow.

Conclusion

3-Bromo-5-methoxypyridine is a powerful and versatile building block in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of substituted pyridine derivatives with significant therapeutic potential. The successful application of this scaffold in the development of potent kinase inhibitors for oncology and its potential for the synthesis of novel CNS agents highlight its importance in modern drug discovery. The protocols and data presented in this guide offer a valuable resource for researchers aiming to leverage the synthetic potential of **3-Bromo-5-methoxypyridine** in their drug development programs.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 6. Synthesis of $\alpha 3\beta 4$ Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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